molecular formula C12H10O6 B3285736 Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate CAS No. 810676-31-4

Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B3285736
M. Wt: 250.2 g/mol
InChI Key: ZBYULKPIMFEKAT-UHFFFAOYSA-N
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Description

Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate is a type of organic compound known as 7-hydroxycoumarins . These are coumarins that contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, the compound ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate was synthesized by Knoevenagel condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C12H10O5/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6,13H,2H2,1H3 .


Physical And Chemical Properties Analysis

The molecular formula of Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate is C12H10O6 . Its molecular weight is 250.2 . The compound is expected to be stored at a temperature between 28 C .

Scientific Research Applications

Fluorescent Properties

Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate and its derivatives have been synthesized and studied for their fluorescent properties. The compound exhibits significant fluorescence, making it potentially useful in materials science and optical applications. In particular, its derivatives demonstrate enhanced absorption and emission, indicating potential for use in photoluminescent materials (Bai Jing-hua, 2011); (Song, Li-Meia, Gao, Jian-hua, 2014).

Crystal Structure and Conformational Analysis

Extensive research has been conducted on the crystal structure of ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate and its derivatives. These studies provide insights into the molecular conformation and stability of these compounds, which is crucial for understanding their chemical behavior and potential applications in pharmaceuticals and materials science (A. Galdámez, Olimpo García-Beltrán, B. Cassels, 2011); (L. Gomes, J. N. Low, T. van Mourik, Ligia S. da Silveira Pinto, M. D. de Souza, J. Wardell, 2019).

Synthesis and Chemical Reactivity

The synthesis of ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate involves several chemical reactions, such as Knoevenagel condensation and lactonization. Understanding these reactions is key to developing new synthetic methods and derivatives with potential applications in various fields like organic chemistry and pharmacology (M. Sairam, G. Saidachary, B. Raju, 2015).

Anticorrosive Properties

Some derivatives of ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate have been explored for their anticorrosive properties. These compounds are particularly effective in inhibiting corrosion in certain metals, suggesting their potential use in industrial applications, especially in the protection of metallic surfaces (K. V. Shcherbakov, T. Gorbunova, Y. Burgart, V. I. Saloutin, 2014).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate complexes. These studies suggest potential applications in the development of new antimicrobial agents, particularly in treating infections and enhancing wound healing (Ashraf S. Hassan, 2014).

properties

IUPAC Name

ethyl 7,8-dihydroxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-2-17-11(15)7-5-6-3-4-8(13)9(14)10(6)18-12(7)16/h3-5,13-14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYULKPIMFEKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(C=C2)O)O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7,8-dihydroxy-2-oxo-2H-chromene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Nuñez, N Morales, O García-Beltran… - Medicinal Chemistry …, 2017 - Springer
The mechanisms of action and structural determinants of lipoxygenases inhibitors have been explored on several occasions, but many questions remain unanswered, especially about …
Number of citations: 2 link.springer.com
H Valizadeh, S Vaghefi - Synthetic Communications®, 2009 - Taylor & Francis
Efficient synthesis of a variety of 3-substituted coumarins via NaOMe-catalyzed Knoevenagel condensation and one-pot preparation of 3,4-unsubstituted coumarins in the presence of …
Number of citations: 78 www.tandfonline.com
J Alvim Jr, RLA Dias, MS Castilho, G Oliva… - Journal of the Brazilian …, 2005 - SciELO Brasil
Chagas' disease, caused by Trypanosoma cruzi, is endemic in 15 countries in Latin America. In this work a library of 38 coumarins was prepared in solution phase and evaluated …
Number of citations: 69 www.scielo.br
P Wang, YL Xia, LW Zou, XK Qian… - … A European Journal, 2017 - Wiley Online Library
A practical two‐photon fluorescent probe was developed for highly sensitive and selective sensing of the activities of catechol‐O‐methyltransferase (COMT) in complex biological …
WB Li, XP Qiao, ZX Wang, S Wang, SW Chen - Bioorganic Chemistry, 2020 - Elsevier
Antioxidants have been the subject of intense research interest due to their numerous health benefits. In this work, a series of new conjugates of hydroxytyrosol and coumarin were …
Number of citations: 20 www.sciencedirect.com
H Valizadeh, H Gholipour - Synthetic Communications®, 2010 - Taylor & Francis
A task-specific ionic liquid (IL, OPPh 2 ) that bears a phosphinite weak Lewis base group in an imidazolium cation was found to efficiently catalyze the Knoevenagel condensation of …
Number of citations: 43 www.tandfonline.com

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